molecular formula C18H17ClN4O2 B2820251 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-36-2

1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2820251
CAS No.: 878734-36-2
M. Wt: 356.81
InChI Key: ZKGXOGYBTHAQTQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-chlorophenyl azide, and the alkyne component is 2-ethoxyphenylacetylene.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of copper(I) catalysts for the cycloaddition step to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antifungal, or anticancer agent due to the biological activity of triazole derivatives.

    Agriculture: The compound may be used in the development of new pesticides or herbicides.

    Materials Science: Triazole derivatives are investigated for their use in creating new materials with unique properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical in biological pathways, such as cytochrome P450 enzymes or G-protein coupled receptors.

    Pathways Involved: The compound may inhibit or activate these targets, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)urea
  • 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea
  • 1-(2-Chlorophenyl)-3-(2,5-diethoxyphenyl)urea

Comparison:

  • Structural Differences: While these compounds share the chlorophenyl and ethoxyphenyl groups, they differ in the functional groups attached to the triazole ring or the urea linkage.
  • Biological Activity: The presence of different functional groups can significantly alter the biological activity and specificity of these compounds. For example, the triazole ring in 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may confer unique binding properties to its molecular targets, distinguishing it from urea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-11-7-5-9-14(16)20-18(24)17-12(2)23(22-21-17)15-10-6-4-8-13(15)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGXOGYBTHAQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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